7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one
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Overview
Description
7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. They play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one typically involves multi-step organic reactions. One common method might involve the alkylation of a purine precursor followed by thiolation.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes and as potential therapeutic agents.
Medicine
Industry
In industry, purine derivatives can be used in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one would depend on its specific interactions with biological targets. Typically, purine derivatives can interact with enzymes or receptors involved in nucleic acid metabolism or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: A purine analog used to treat gout.
Uniqueness
7-Ethyl-3-methyl-6-thioxo-6,7-dihydro-1H-purin-2(3H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives.
Properties
Molecular Formula |
C8H10N4OS |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
7-ethyl-3-methyl-6-sulfanylidenepurin-2-one |
InChI |
InChI=1S/C8H10N4OS/c1-3-12-4-9-6-5(12)7(14)10-8(13)11(6)2/h4H,3H2,1-2H3,(H,10,13,14) |
InChI Key |
JAAJNKMGJYKCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C(=S)NC(=O)N2C |
Origin of Product |
United States |
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